4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester
Overview
Description
“4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester” is a specialty product used for proteomics research . It is available for purchase from various suppliers .
Chemical Reactions Analysis
As mentioned earlier, compounds like this are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
1. Synthesis of Boronic Acids and Derivatives
Benzene- and pyridinediboronic acids are synthesized using organotin compounds, involving reactions with borane in THF and subsequent hydrolysis. This process leads to the formation of benzene- and pyridinediboronic acids, which are important in various chemical syntheses (Mandolesi et al., 2002).
2. Polymer Synthesis
The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a Pd catalyst results in the formation of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends (Nojima et al., 2016).
3. Amperometric Sensors
A novel label-free hypochlorite amperometric sensor is based on the oxidation of benzeneboronic acid pinacol ester (BAPE). This sensor shows potential for water pollution control, environmental monitoring, and food safety (Guo et al., 2019).
4. Light Emission Properties
The synthesis of chromophore-containing polymers involves Suzuki coupling reactions of benzeneboronic acid pinacol ester derivatives, resulting in polymers with superb thermal stability and tailored light emission properties (Neilson et al., 2007).
5. Phosphorescent Probes
Benzeneboronic acid pinacol ester is used in the synthesis of a phosphorescent probe for hydrogen peroxide (H2O2), displaying an emission decrease upon reaction with H2O2. This has applications in monitoring reactive oxygen species (Li et al., 2014).
6. Organic Synthesis Applications
Cinnamyloxyphenylboronic acid pinacol esters are used in hydrazone-palladium-catalyzed allylic arylation, leading to the formation of 1,3-diarylpropene derivatives with potential applications in organic synthesis (Watanabe et al., 2014).
7. Drug Delivery Systems
Phenylboronic ester-linked PEG-lipid conjugates are designed for H2O2-responsive drug delivery, with potential applications in targeted and controlled drug transport in anticancer therapies (Zhang et al., 2017).
properties
IUPAC Name |
1-methoxy-1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-9-12(10-8-11)17-13(19)18(5)20-6/h7-10H,1-6H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAGLFFLRWVFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657302 | |
Record name | N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester | |
CAS RN |
874297-84-4 | |
Record name | N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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